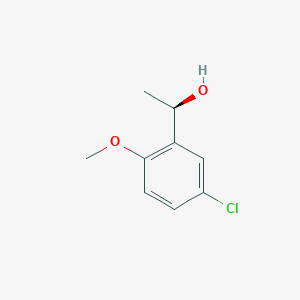

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of aromatic alcohols. This compound is characterized by the presence of a chloro and methoxy substituent on the benzene ring, along with a hydroxyl group attached to an ethan-1-ol chain. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, ®-1-(5-Chloro-2-methoxyphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: ®-1-(5-Chloro-2-methoxyphenyl)ethanone or ®-1-(5-Chloro-2-methoxyphenyl)ethanal.

Reduction: ®-1-(5-Chloro-2-methoxyphenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mecanismo De Acción

The mechanism of action of ®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the chloro and methoxy substituents can influence its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- ®-1-(5-Chloro-2-methoxyphenyl)ethanone

- ®-1-(5-Chloro-2-methoxyphenyl)ethanal

- ®-1-(5-Chloro-2-methoxyphenyl)ethane

Uniqueness

®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups and stereochemistry. The presence of both chloro and methoxy substituents on the benzene ring, along with the hydroxyl group on the ethan-1-ol chain, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Actividad Biológica

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol, a compound derived from the 5-chloro-2-methoxyphenyl structure, has garnered attention in pharmacological research for its diverse biological activities. This article compiles findings from various studies focusing on its anti-inflammatory, analgesic, antibacterial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound's structure features a chloro and methoxy substituent on a phenyl ring, contributing to its biological activity. The presence of these functional groups enhances the compound's interaction with biological targets.

Anti-inflammatory and Analgesic Activities

Studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. In a study involving carrageenan-induced hind paw edema in mice, the compound showed marked inhibition compared to control groups, indicating its potential as an anti-inflammatory agent. The analgesic effects were evaluated using hot-plate and tail-flick tests, revealing substantial pain relief at a dosage of 100 mg/kg .

Antibacterial Activity

The antibacterial activity of this compound has been assessed against various strains of bacteria. Research indicates that derivatives of this compound exhibit effective inhibition against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. Notably, modifications to the phenyl ring, such as the introduction of electron-withdrawing groups, significantly affect the antibacterial potency .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Results showed that the compound possesses considerable antioxidant activity, comparable to known antioxidants like ascorbic acid. This property is attributed to its ability to donate electrons and neutralize free radicals, thus protecting cells from oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation . The compound's structural features contribute to its selective toxicity towards cancer cells while sparing normal cells.

Case Studies and Research Findings

Propiedades

Fórmula molecular |

C9H11ClO2 |

|---|---|

Peso molecular |

186.63 g/mol |

Nombre IUPAC |

(1R)-1-(5-chloro-2-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |

Clave InChI |

SZSSGZBQJZZVER-ZCFIWIBFSA-N |

SMILES isomérico |

C[C@H](C1=C(C=CC(=C1)Cl)OC)O |

SMILES canónico |

CC(C1=C(C=CC(=C1)Cl)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.